Naxagolide
CAS No.: 88058-88-2
Cat. No.: VC0006089
Molecular Formula: C15H21NO2
Molecular Weight: 247.33 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 88058-88-2 |
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Molecular Formula | C15H21NO2 |
Molecular Weight | 247.33 g/mol |
IUPAC Name | (4aR,10bR)-4-propyl-2,3,4a,5,6,10b-hexahydrobenzo[h][1,4]benzoxazin-9-ol |
Standard InChI | InChI=1S/C15H21NO2/c1-2-7-16-8-9-18-15-13-10-12(17)5-3-11(13)4-6-14(15)16/h3,5,10,14-15,17H,2,4,6-9H2,1H3/t14-,15-/m1/s1 |
Standard InChI Key | JCSREICEMHWFAY-HUUCEWRRSA-N |
Isomeric SMILES | CCCN1CCO[C@H]2[C@H]1CCC3=C2C=C(C=C3)O |
SMILES | CCCN1CCOC2C1CCC3=C2C=C(C=C3)O |
Canonical SMILES | CCCN1CCOC2C1CCC3=C2C=C(C=C3)O |
Chemical Structure and Physicochemical Properties
Naxagolide (C₁₅H₂₁NO₂; molecular weight: 247.33 g/mol) is a heterotricyclic compound featuring a naphthoxazine backbone with a propyl substituent at position 4 and a hydroxyl group at position 9 . Its absolute stereochemistry, defined by two chiral centers (4aR,10bR), is critical for dopamine receptor binding . The compound’s tertiary amine and phenolic moieties contribute to its solubility profile, with a measured solubility of 200 mg/mL in dimethyl sulfoxide (DMSO) .
Table 1: Key Chemical Properties of Naxagolide
The hydrochloride salt (C₁₅H₂₂ClNO₂; CAS: 99705-65-4) was frequently employed in preclinical studies to enhance stability .
Pharmacological Profile and Mechanism of Action
Naxagolide exhibits high affinity for dopamine D2 and D3 receptors, with Ki values of 8.5 nM (D2) and 0.16 nM (D3), demonstrating 50-fold selectivity for D3 receptors. In vitro assays using rat striatal membranes revealed IC₅₀ values of 23 nM for displacing [³H]apomorphine and 55 nM for [³H]spiperone, indicating preferential binding to agonist-specific receptor conformations .
In Vivo Pharmacodynamics
In rodent models, naxagolide elicited dose-dependent effects:
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Contralateral turning (5 μg/kg) in 6-hydroxydopamine-lesioned rats, lasting 1–3 hours .
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Stereotypic behaviors (e.g., sniffing, gnawing) at 10 μg/kg .
These effects correlate with D2/D3 receptor activation in the striatum and limbic regions.
Clinical Development for Parkinson’s Disease
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Suboptimal motor symptom control compared to levodopa.
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Dose-limiting side effects, including dyskinesias and psychiatric disturbances.
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Pharmacokinetic challenges, such as short half-life and variable bioavailability .
Applications in Neuroimaging
The radiotracer [(11)C]-(+)-PHNO, a carbon-11-labeled naxagolide derivative, enables quantification of high-affinity D2 (D2HIGH) and D3 receptors in vivo . Key findings include:
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D3 Selectivity: In nonhuman primates, [(11)C]-(+)-PHNO binding is enriched in D3-rich regions (e.g., ventral striatum) compared to conventional ligands like [¹¹C]raclopride .
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Receptor Occupancy Studies: Used to assess antipsychotic drug effects on D2/3 receptors in schizophrenia.
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Social Attachment Research: Correlated D2/3 availability with social bonding behaviors in humans .
Synthesis and Analytical Characterization
Naxagolide hydrochloride was synthesized via a stereoselective route involving:
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Oxazine ring formation from naphtholic precursors.
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Propylamine introduction under reductive amination conditions .
Purity (>98%) was confirmed via HPLC and nuclear magnetic resonance (NMR) .
Future Perspectives
While naxagolide’s therapeutic potential remains unrealized, [(11)C]-(+)-PHNO continues to advance neuropsychiatric research. Emerging applications include:
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